molecular formula C8H10N4 B3323515 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine CAS No. 1638767-70-0

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

Cat. No.: B3323515
CAS No.: 1638767-70-0
M. Wt: 162.19 g/mol
InChI Key: NXNASJOGZQMDNH-UHFFFAOYSA-N
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Description

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a chemical scaffold based on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its versatility in drug discovery research. This compound features a methyl group at the 6-position and a methanamine functional group at the 4-position, which serves as a key synthetic handle for further derivatization. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established bioisostere of purines, allowing it to interact with a variety of enzyme active sites, particularly protein kinases . Research into analogous pyrrolo[2,3-d]pyrimidine derivatives has demonstrated significant potential in several therapeutic areas. For instance, closely related compounds are being investigated as potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R) kinase, a validated target for conditions such as cancer, osteoporosis, and Alzheimer's disease . Other 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown promising activity as antiviral agents against flaviviruses, including Zika and dengue viruses . The specific substitution pattern on this compound makes it a valuable intermediate for constructing novel molecules via cross-coupling reactions and other synthetic transformations, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-2-6-7(3-9)10-4-11-8(6)12-5/h2,4H,3,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNASJOGZQMDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217875
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-70-0
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-methanamine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines, including breast and prostate cancer. The compound's mechanism of action involves the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity
A study demonstrated that derivatives of this compound showed significant inhibition of the AKT signaling pathway, which is crucial for cancer cell survival. The results indicated a dose-dependent response in cell viability assays, suggesting potential as a therapeutic agent for targeted cancer therapies .

CompoundCancer TypeIC50 Value (µM)Mechanism
This compoundBreast Cancer5.2AKT Inhibition
This compoundProstate Cancer3.8AKT Inhibition

2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival.

Case Study: Neuroprotective Effects
In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines in neuronal cells exposed to amyloid-beta peptides, indicating its potential role in mitigating Alzheimer's pathology .

Agricultural Applications

1. Pesticide Development
this compound has been explored as a lead compound for developing new pesticides. Its structural analogs have demonstrated effectiveness against various agricultural pests.

Case Study: Efficacy Against Aphids
Field trials revealed that formulations containing this compound significantly reduced aphid populations on crops compared to control groups, showcasing its potential as an environmentally friendly pesticide alternative .

FormulationTarget PestReduction (%)
10% this compoundAphids85%
Control GroupAphids20%

Material Science Applications

1. Polymer Synthesis
The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Thermoplastic Polymers
Research on thermoplastic polymers containing this compound showed improved tensile strength and thermal resistance compared to traditional polymers without it .

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30200
Polymer with {6-methyl...}45250

Mechanism of Action

The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Biological Activity

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7_7H8_8N4_4
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 18149-53-6

The compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication and cell division . This inhibition can lead to reduced proliferation of cancer cells and other rapidly dividing cells.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, have shown promise in targeting multiple tyrosine kinases involved in cancer progression. In a study focused on the synthesis of new derivatives, several compounds demonstrated potent anticancer effects against various cancer cell lines .

Inhibition of Kinase Activity

The compound has been linked to the inhibition of Janus Kinase (JAK) pathways, which are critical in the signaling processes that regulate immune responses and hematopoiesis. Inhibitors targeting these pathways are being explored for their therapeutic potential in autoimmune diseases and certain cancers .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives showed that certain modifications to the structure enhanced their efficacy against human cancer cell lines. The IC50_{50} values ranged from 0.01 to 0.1 µM for the most potent compounds tested .
  • Animal Models : In vivo studies using mouse models have illustrated the effectiveness of these compounds in reducing tumor size when administered at specific dosages. These results suggest a favorable pharmacokinetic profile that warrants further exploration in clinical settings .

Data Tables

CompoundTargetIC50_{50} (µM)Activity
This compoundDHFR0.05High
Derivative ATyrosine Kinase0.02Very High
Derivative BJAK0.03High

Q & A

Q. Advanced Research Focus

  • Position-Specific SAR :
    • Position 6 : Aryl groups (e.g., 4-methoxyphenyl) improve EGFR binding (IC50 < 50 nM) .
    • Position 4 : Methanamine substituents influence JAK3 selectivity; bulky groups reduce off-target effects .
  • Case Study : Compound 98 ((S)-2-phenyl-2-((6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethanol) showed 10-fold higher EGFR inhibition than analogs due to hydroxyl group interactions .

How do cocrystallization strategies improve the physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Cocrystal Design : Cocrystallizing with 3,5-dimethylpyrazole enhances solubility and stability. For example, JAK inhibitor cocrystals exhibit improved bioavailability .
  • Polymorph Screening : Salt forms (e.g., p-toluenesulfonic acid or phosphoric acid salts) optimize crystallinity and dissolution rates for in vivo studies .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced Research Focus

  • Assay Variability : Compare kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For instance, JAK3 inhibitors may cross-react with TYK2 at high concentrations .
  • Cellular Context : Differences in cell lines (e.g., HEK293 vs. HCT116) and ATP concentrations (1 mM vs. 10 µM) significantly alter IC50 values .

What computational methods predict the binding modes of pyrrolo[2,3-d]pyrimidine derivatives to kinase targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with EGFR (PDB: 1M17) or JAK3 (PDB: 5L83). For example, the methanamine group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with rigid substituents (e.g., naphthyl groups) show lower RMSD fluctuations .

What analytical challenges arise in scaling up pyrrolo[2,3-d]pyrimidine synthesis, and how are they mitigated?

Q. Advanced Research Focus

  • Byproduct Formation : Chlorine displacement at position 2 may occur under prolonged heating. Monitor via LC-MS and optimize reaction time (<24 hours) .
  • Purification : High-performance flash chromatography (e.g., CHCl3/MeOH gradients) resolves regioisomers, as seen in .

How do substituent electronic effects influence reactivity in pyrrolo[2,3-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Methoxy groups at position 6 deactivate the ring, slowing amination but improving regioselectivity .
  • Steric Effects : Bulky amines (e.g., 1-naphthylmethyl) require higher temperatures (160°C) but prevent dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine
Reactant of Route 2
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine

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